molecular formula C14H11ClN2O B13895173 2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine

2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine

Cat. No.: B13895173
M. Wt: 258.70 g/mol
InChI Key: TVHFYDLINPPSCS-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a 3-chlorophenyl group and a 2,5-dihydrofuran group

Preparation Methods

The synthesis of 2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution with 3-Chlorophenyl Group:

    Attachment of the 2,5-Dihydrofuran Group: The final step involves the addition of the 2,5-dihydrofuran group, which can be accomplished through a variety of methods, including cycloaddition reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

    Cycloaddition: The dihydrofuran ring can participate in cycloaddition reactions, forming new cyclic structures.

Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions can include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine include other pyrimidine derivatives with different substituents. These compounds may share some structural similarities but differ in their chemical and biological properties. For example:

    2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)thiazole: Similar structure but with a thiazole ring instead of a pyrimidine ring.

    2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)imidazole: Similar structure but with an imidazole ring.

    2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)triazole: Similar structure but with a triazole ring.

The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, which can lead to distinct applications and effects compared to its analogs.

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine

InChI

InChI=1S/C14H11ClN2O/c15-12-4-1-3-10(7-12)14-16-8-11(9-17-14)13-5-2-6-18-13/h1-5,7-9,13H,6H2

InChI Key

TVHFYDLINPPSCS-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(O1)C2=CN=C(N=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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